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Compound of Interest |

Compound Name: Chloroacetyl-L-valine
CAS No.: 2279-16-5
Cat. No.: B146229
- 7

Executive Summary

N-Chloroacetyl-L-valine (CAS: 2279-16-5) serves as a critical intermediate in the kinetic
resolution of racemic amino acids via Aminoacylase |. Its precise characterization is
fundamental to process validation in peptide synthesis and biocatalysis. This guide provides a
definitive spectroscopic profile (NMR, IR, MS) and outlines the causality behind specific
analytical signals, moving beyond simple data listing to structural validation logic.

Molecular Profile & Physicochemical Specifications

Before spectroscopic analysis, the compound must meet baseline physicochemical criteria to
ensure data integrity.
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Parameter Specification Diagnostic Note

(2S)-2-(2-chloroacetamido)-3- Stereocenter at C2 must be S

IUPAC Name _ _
methylbutanoic acid L.

Distinctive Cl isotope pattern
Formula

expected.

Monoisotopic mass: 193.05 Da
Mol. Weight 193.63 g/mol (

Cl).[1]

. ) Sharp range indicates high

Melting Point 113.0-116.0 °C ) ) )

enantiomeric purity.

Poor solubility in non-polar
Solubility DMSO, Ethanol, Methanol solvents (

).

Synthesis & Impurity Logic

Understanding the synthesis pathway is crucial for interpreting spectroscopic impurities. The
standard Schotten-Baumann condensation often leaves specific trace byproducts.

Figure 1: Synthesis Pathway and Impurity Origins
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Caption: Schotten-Baumann synthesis pathway highlighting potential impurities (Free Valine,
Chloroacetic acid) detectable by NMR.

Spectroscopic Analysis: The Core Data
Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

is the preferred solvent.

often results in broad signals for the carboxylic acid and amide protons due to poor solubility
and exchange rates.

H NMR (DMSO-

, 400 MH2z)

The proton spectrum is characterized by the distinct valine isopropyl system and the diagnostic
chloroacetyl singlet.
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Expert Insight: The CI-C

protons at 4.10 ppm usually appear as a singlet. However, due to the adjacent
chiral center (L-Valine), these protons are technically diastereotopic. In high-field
NMR (>600 MHz) or specific solvents, this singlet may resolve into an AB quartet.

C NMR (DMSO-
100 MHz)
Shift (
Assignment Note
» Ppm)
172.8 -COOH Acid carbonyl.
166.5 -NH-C=0 Amide carbonyl (Chloroacetyl).
57.5 CH Chiral carbon.
CI-CH Upfield shift relative to non-
42.3 chlorinated acetyl due to ClI
electronegativity.
29.8 CH Isopropyl methine.
Non-equivalent methyl
19.1/18.0 -CH

carbons.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm functional group integrity, specifically the amide bond formation
and the retention of the carboxylic acid.
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Wavenumber (cm

Vibration Mode Assignment

)

3300 - 3250 N-H Stretch Amide A band.

3000 - 2800 C-H Stretch Alkyl C-H (Valine side chain).

1720 - 1700 C=0 Stretch Carboxylic Acid (dimer).
Amide | Band. Diagnostic for

1660 - 1640 C=0 Stretch ,
peptide bond.

1550 - 1530 N-H Bend / C-N Stretch Amide Il Band.
Characteristic alkyl halide

780 - 700 C-ClI Stretch

band.

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the halogen presence via the
isotopic envelope.

lonization Mode: ESI (Electrospray lonization), Negative Mode (

) is often cleaner for carboxylic acids, though Positive Mode (
) is also standard.

Diagnostic Isotope Pattern

Chlorine exists naturally as
Cl (75.8%) and

Cl (24.2%).

e M+ Peak (

193): Contains

Cl.
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e M+2 Peak (
195): Contains
Cl.

o Ratio: The intensity of M : M+2 must be approximately 3:1. Any deviation suggests
contamination with non-chlorinated analogs (e.g., Acetyl-L-valine).

Fragmentation Pathway (ESI+)
e 194 (
): Parent lon.
e Loss of COOH (
149): Decarboxylation.
e Loss of HCI (
158): Elimination of chlorine.

e 72: Valine immonium ion fragment (characteristic of valine backbone).

Quality Control & Analytical Workflow

To ensure data reliability, follow this self-validating workflow.

Figure 2: Analytical Validation Logic
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Caption: Decision tree for structural validation. Failure at any checkpoint requires re-evaluation
of synthesis or purification.

Experimental Protocols
Sample Preparation for NMR

e Drying: Ensure the sample is dried under high vacuum ( < 1 mbar) for 4 hours to remove
traces of water or ethanol, which can obscure the amide proton region.

Solvation: Weigh 10-15 mg of N-Chloroacetyl-L-valine into a clean vial.

Solvent Addition: Add 0.6 mL of DMSO-

(99.9% D).

Homogenization: Sonicate for 30 seconds. The solution must be perfectly clear.

Acquisition: Run at 298 K. Set relaxation delay (
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) to at least 2.0 seconds to ensure accurate integration of the carboxylic acid proton.

Synthesis (Schotten-Baumann) Summary

For context in interpreting impurities:
e Dissolve L-Valine in 2N NaOH (2 equivalents).
e Cool to 0°C.

e Add Chloroacetyl chloride (1.1 equivalents) dropwise while maintaining pH > 10 with
additional NaOH.

 Acidify to pH 2 with HCI to precipitate the product.

» Critical Step: Recrystallize from water or ethyl acetate to remove unreacted valine (insoluble
in EtOAc) and chloroacetic acid (highly soluble in water).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(chloroacetyl)-DL-valine | C7H12CINO3 | CID 101112 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. bmse000052 L-Valine at BMRB [bmrb.io]

3. L-Valine | 72-18-4 [chemicalbook.com]

4. labproinc.com [labproinc.com]

To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization
of N-Chloroacetyl-L-valine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146229#spectroscopic-data-nmr-ir-ms-for-
chloroacetyl-I-valine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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